Diisobutyl ether
Overview
Description
Diisobutyl ether is an organic compound with the molecular formula C8H18O. It is a colorless liquid with a characteristic ether-like odor. This compound is used as a solvent in various chemical reactions and processes due to its stability and relatively low reactivity .
Preparation Methods
Diisobutyl ether can be synthesized through several methods. One common method involves the acid-catalyzed dehydration of isobutanol. This reaction typically occurs at elevated temperatures and in the presence of a strong acid such as sulfuric acid . Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .
Chemical Reactions Analysis
Diisobutyl ether is relatively stable and does not readily undergo oxidation or reduction reactions. it can be cleaved by strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) . In the presence of oxygen, this compound can form peroxides or hydroperoxides .
Scientific Research Applications
Diisobutyl ether is used in various scientific research applications. In chemistry, it serves as a solvent for Grignard reactions and other organometallic processes . It is also used in the extraction of natural products and in the purification of pharmaceuticals. In the field of biology, this compound is used as a solvent for the extraction of lipids and other biomolecules .
Mechanism of Action
The mechanism of action of diisobutyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium in which reactants can interact. The molecular structure of this compound, with its ether linkage, allows it to stabilize various intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Diisobutyl ether can be compared to other ethers such as dibutyl ether and diethyl ether. Dibutyl ether, like this compound, is used as a solvent in various chemical reactions. this compound has a higher boiling point and is less volatile than diethyl ether, making it more suitable for reactions that require higher temperatures . Other similar compounds include tetrahydrofuran and 1,4-dioxane, which are also used as solvents in organic synthesis .
Properties
IUPAC Name |
2-methyl-1-(2-methylpropoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYYWIUQFZLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060856 | |
Record name | Propane, 1,1'-oxybis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-55-7 | |
Record name | Isobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1'-oxybis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1'-oxybis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-oxybis[2-methylpropane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BSW514GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Diisobutyl ether play in the dehydration of isobutanol to isobutene?
A: this compound is observed as a by-product during the dehydration of isobutanol to isobutene, particularly at lower conversions []. The reaction, typically catalyzed by alumina, aims to produce isobutene, a valuable feedstock for methyl tert-butyl ether (MTBE), a fuel additive. While high isobutene yields are desirable, the formation of DIBE highlights a competing reaction pathway that can impact the overall efficiency of isobutene production.
Q2: Can you explain the significance of this compound in the context of polydiene production?
A: this compound is specifically mentioned as a potential dihydrocarbyl ether in a patented process for producing polydienes []. This process focuses on achieving high cis-1,4-bond content in polydienes, a crucial factor influencing the properties of these polymers. The patent states that using specific ethers, including DIBE, during the polymerization process can help achieve the desired high cis-1,4-bond content in the final polydiene product.
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